molecular formula C22H24O7 B080573 Aschantin CAS No. 13060-15-6

Aschantin

Cat. No. B080573
CAS RN: 13060-15-6
M. Wt: 400.4 g/mol
InChI Key: ONDWGDNAFRAXCN-VUEDXXQZSA-N
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Description

Aschantin is a bioactive lignan, a natural product commonly available from Magnolia Sp, and Artemisia Sp. plants . This secondary metabolite derived from plant sources exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer activities .


Synthesis Analysis

Aschantin is a natural compound abundantly found in flos, as a novel mTOR kinase inhibitor . It directly targets the active pocket of mTOR kinase domain by competing with adenosine triphosphate (ATP), but not PI3K and PDK1 .


Molecular Structure Analysis

Aschantin has a molecular formula of C22H24O7 . Its average mass is 400.422 Da and its monoisotopic mass is 400.152191 Da .


Chemical Reactions Analysis

Aschantin undergoes a moderate-to-extensive degree of hepatic metabolism . The hepatic extraction ratio of aschantin among human, dog, mouse, and rat hepatocytes was found to be 0.46–0.77 . It produced 4 phase 1 metabolites, including aschantin catechol (M1), O-desmethylaschantin (M2 and M3), and hydroxyaschantin (M4), and 14 phase 2 metabolites .


Physical And Chemical Properties Analysis

Aschantin is a solid at room temperature . It has an assay of ≥90% (LC/MS-ELSD) and should be stored at a temperature of −20°C .

Scientific Research Applications

  • Cytochrome P450 and UGT Enzyme Inhibition Aschantin, a bioactive neolignan found in Magnolia flos, shows inhibitory effects on various human cytochrome P450 enzymes and uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. This suggests potential interactions with pharmacokinetic drugs in vivo (Kwon et al., 2016).

  • mTOR Kinase Inhibition and Neoplastic Cell Transformation Aschantin has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR) kinase. It suppresses epidermal growth factor-induced neoplastic cell transformation, indicating its potential as a chemopreventive or therapeutic agent (Lee et al., 2015).

  • Synthetic Applications Aschantin has been synthesized in a highly stereocontrolled manner, indicating its importance in the field of synthetic chemistry (Inai et al., 2015). Additionally, a chromatography-free asymmetric total synthesis approach for aschantin has been developed, showcasing advancements in synthetic methodologies (Hajra et al., 2020).

  • Ca2+ Signaling Modulation in Human Neutrophils Studies on human neutrophils have revealed that aschantin and related lignans do not alter basal intracellular Ca2+ levels but inhibit Ca2+ movement induced by various agents. This suggests a role in modulating intracellular signaling pathways (Chao et al., 2001).

  • Anti-Malarial Activity Aschantin has shown mild antiplasmodial activities against Plasmodium falciparum, indicating potential use in malaria treatment (Ortet et al., 2011).

Future Directions

Aschantin is extensively metabolized, producing 18 metabolites in human and animal hepatocytes . These results can help in clarifying the involvement of metabolizing enzymes in the pharmacokinetics and drug interactions of Aschantin and in elucidating GSH conjugation associated with the reactive intermediate formed from M1 (aschantin catechol) . Therefore, future research could focus on further understanding these metabolic pathways and their implications for the use of Aschantin in medical applications.

properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWGDNAFRAXCN-VUEDXXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156632
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Aschantin

CAS RN

13060-15-6
Record name (+)-Aschantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aschantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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